molecular formula C21H26N2O2 B299644 4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide

4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide

Cat. No. B299644
M. Wt: 338.4 g/mol
InChI Key: PXYSZMPROCEFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is also known as BPB, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of BPB involves the inhibition of certain enzymes and proteins in the body, which are responsible for the growth and proliferation of cancer cells, viruses, and bacteria. BPB has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate the expression of genes involved in cell growth and division. BPB has also been found to inhibit the activity of the protein kinase CK2, which plays a role in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
BPB has been found to have various biochemical and physiological effects on the body. It has been found to induce apoptosis or programmed cell death in cancer cells, inhibit the replication of viruses such as HIV and hepatitis C, and inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

BPB has several advantages for lab experiments, including its high potency and specificity in inhibiting certain enzymes and proteins. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

BPB has several potential future directions for scientific research. These include the development of new drugs for the treatment of cancer, viral infections, and bacterial infections. BPB may also be studied for its potential applications in the field of epigenetics, which involves the study of changes in gene expression that are not caused by changes in the DNA sequence. Additionally, BPB may be studied for its potential applications in the development of new materials, such as polymers and nanoparticles.

Synthesis Methods

The synthesis of 4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide involves the reaction of 3-(pyrrolidin-1-yl)aniline with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain BPB in a pure form.

Scientific Research Applications

BPB has been extensively studied for its potential applications in the development of new drugs. It has been found to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.

properties

Product Name

4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

4-butoxy-N-(3-pyrrolidin-1-ylphenyl)benzamide

InChI

InChI=1S/C21H26N2O2/c1-2-3-15-25-20-11-9-17(10-12-20)21(24)22-18-7-6-8-19(16-18)23-13-4-5-14-23/h6-12,16H,2-5,13-15H2,1H3,(H,22,24)

InChI Key

PXYSZMPROCEFOQ-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N3CCCC3

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3

Origin of Product

United States

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